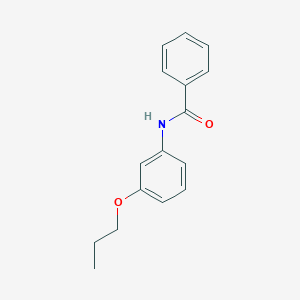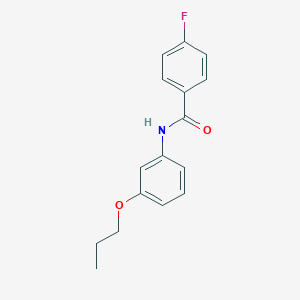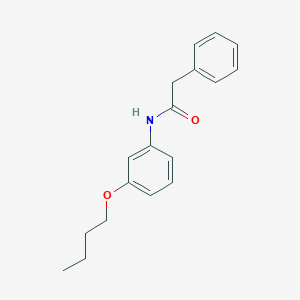![molecular formula C13H12N2O2S B268706 N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).
作用機序
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of RTKs, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking the activity of these receptors, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis, and reduce tumor cell proliferation and migration.
実験室実験の利点と制限
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency and specificity for RTKs, as well as its ability to inhibit multiple RTKs simultaneously. However, this compound can also have off-target effects and may not be effective against all types of cancer.
将来の方向性
There are several future directions for the research and development of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies to improve its effectiveness against cancer.
合成法
The synthesis of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a multi-step process that includes the coupling of 3-(dimethylamino)phenylboronic acid with 2-chlorothiophene-3-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and acetic anhydride. The resulting intermediate is then reacted with N-methyl-1,2-ethanediamine to yield this compound.
科学的研究の応用
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. It has been found to inhibit multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor angiogenesis, growth, and metastasis.
特性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
N-[3-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-2-5-10(8-9)15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChIキー |
APWZRNDSZIAKSL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
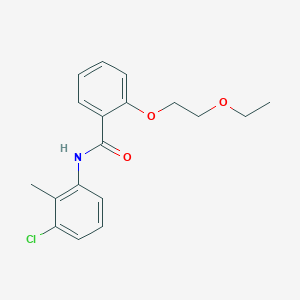
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
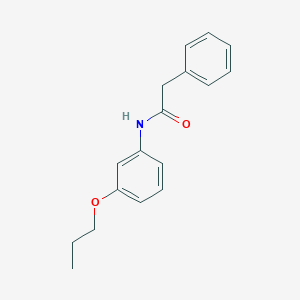
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
